![molecular formula C13H14O5 B163298 Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate CAS No. 28578-16-7](/img/structure/B163298.png)
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Overview
Description
“Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” is a compound with the molecular formula C12H12O4 . It has an average mass of 220.221 Da and a monoisotopic mass of 220.073563 Da .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” consists of a benzodioxol group attached to an acrylate group .
Physical And Chemical Properties Analysis
“Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” has a molecular weight of 220.221 g/mol . The related compound “Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate” has a molecular weight of 245.23 g/mol .
Scientific Research Applications
Synthesis and Chemical Characterization
- Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate and its analogs have been synthesized and characterized, providing insights into their chemical properties. For example, Spoorthy et al. (2021) synthesized various analogues and evaluated their antimicrobial activities. These analogues demonstrated significant potential in medicinal chemistry, particularly in the development of new pharmaceutical compounds with antimicrobial properties (Spoorthy et al., 2021).
X-ray Analysis and Structural Studies
- X-ray analysis has been a crucial method in understanding the structural properties of compounds related to Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. Kobelev et al. (2020) conducted X-ray analysis to confirm the structure of the products they synthesized, which is essential for accurate characterization and potential application in various fields, such as material science and pharmaceuticals (Kobelev et al., 2020).
Applications in Drug Synthesis
- The compound and its derivatives have shown potential in the synthesis of various drugs. For instance, Siddiqa et al. (2014) utilized similar compounds in the synthesis of sulfonohydrazide derivatives with notable antibacterial activity. This indicates its importance in the development of new antibiotics and pharmaceutical agents (Siddiqa et al., 2014).
Optical and Luminescence Properties
- The optical and luminescence properties of derivatives have been a subject of interest in various studies. Kozlov et al. (2010) explored the spectral luminescence properties of compounds obtained from the condensation of certain reactants, including Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. This research is pivotal for applications in optoelectronics and advanced material sciences (Kozlov et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are known to target microtubules and their component protein, tubulin , which play a crucial role in cell division and are a leading target for anticancer agents .
Mode of Action
Similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It can be inferred from related compounds that the compound may interfere with the normal functioning of microtubules, thereby disrupting cell division and leading to cell apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRILFEZHPXQINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307820 | |
Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
CAS RN |
28578-16-7 | |
Record name | NSC195099 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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